molecular formula C9H12N2O B1275998 2,4-Dimethylbenzohydrazide CAS No. 85304-03-6

2,4-Dimethylbenzohydrazide

Cat. No. B1275998
Key on ui cas rn: 85304-03-6
M. Wt: 164.2 g/mol
InChI Key: NGKSZOHPTXLODW-UHFFFAOYSA-N
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Patent
US08968708B2

Procedure details

To a solution of methyl 2,4-dimethylbenzoate (2 g, 12.2 mmol) in MeOH (10 mL) was added anhydrous hydrazine (1.95 mL, 61 mmol) and the mixture was heated under reflux for 40 hours. Then the mixture was evaporated and dried under vacuum to give 2,4-dimethylbenzohydrazide as a white solid (2 g, 100%; MS (M+H, 165).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[NH2:13][NH2:14]>CO>[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([NH:13][NH2:14])=[O:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
1.95 mL
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
Then the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)NN)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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